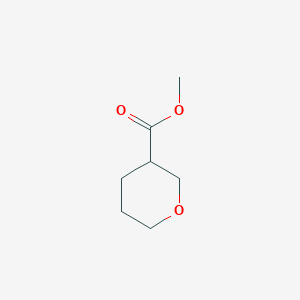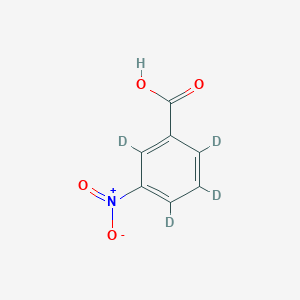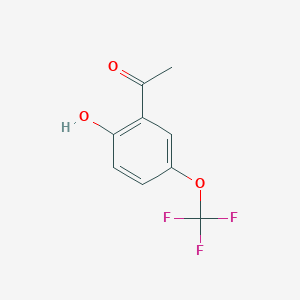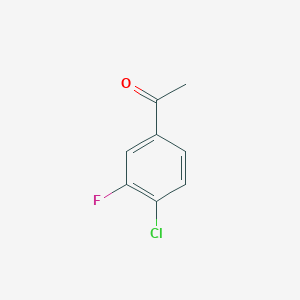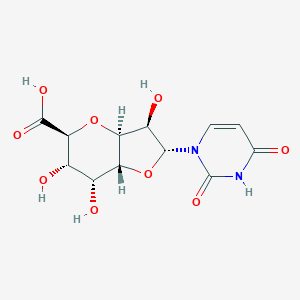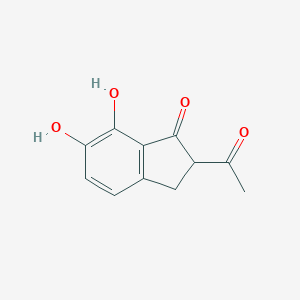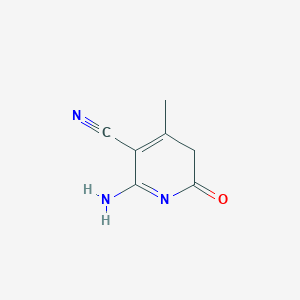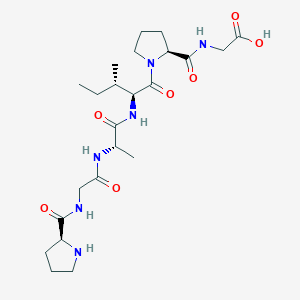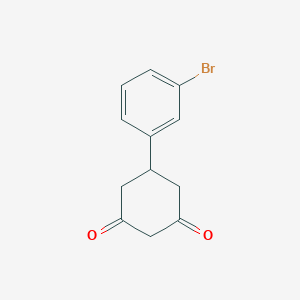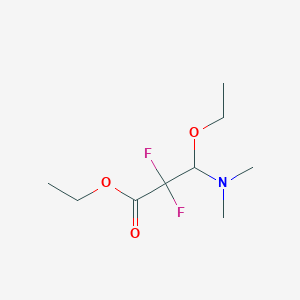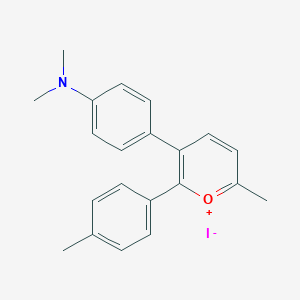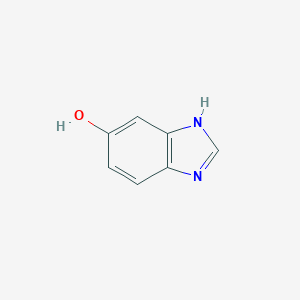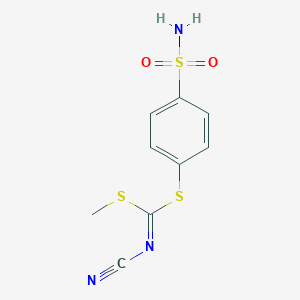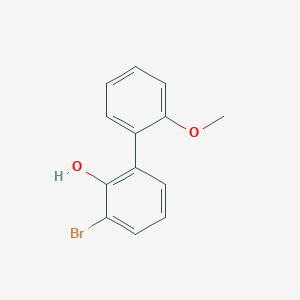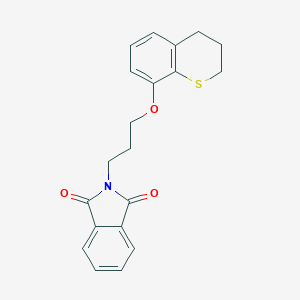
8-((3-Phthalimidopropyl)oxy)thiochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((3-Phthalimidopropyl)oxy)thiochroman, also known as PPTC, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTC belongs to the class of thiochroman derivatives and has been found to have significant effects on the biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman is not fully understood, but it is believed to act on the dopamine D2 receptor and modulate its activity. 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to increase dopamine release in the brain, which may explain its potential use in the treatment of Parkinson's disease. It has also been found to inhibit the activity of the enzyme histone deacetylase, which may explain its anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have significant effects on the biochemical and physiological processes in the body. It has been shown to increase dopamine release in the brain, which may improve cognitive function and motor control. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory properties, which may reduce inflammation in the body and prevent the development of certain diseases. Additionally, 8-((3-Phthalimidopropyl)oxy)thiochroman has been found to have anti-cancer properties, which may inhibit the growth of cancer cells and prevent the development of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-((3-Phthalimidopropyl)oxy)thiochroman has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal studies. However, 8-((3-Phthalimidopropyl)oxy)thiochroman also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 8-((3-Phthalimidopropyl)oxy)thiochroman. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 8-((3-Phthalimidopropyl)oxy)thiochroman for these conditions. Another area of interest is its anti-cancer properties. Future research may focus on developing 8-((3-Phthalimidopropyl)oxy)thiochroman derivatives that are more effective at inhibiting the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 8-((3-Phthalimidopropyl)oxy)thiochroman and how it affects the biochemical and physiological processes in the body.
Métodos De Síntesis
The synthesis of 8-((3-Phthalimidopropyl)oxy)thiochroman involves the reaction of 3-phthalimidopropyl bromide with 3,4-dihydro-2H-thiochromene in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 8-((3-Phthalimidopropyl)oxy)thiochroman. This method has been found to be efficient and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
8-((3-Phthalimidopropyl)oxy)thiochroman has been extensively studied for its potential applications in scientific research. It has been found to have significant effects on the central nervous system and has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. 8-((3-Phthalimidopropyl)oxy)thiochroman has also been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
153804-49-0 |
|---|---|
Nombre del producto |
8-((3-Phthalimidopropyl)oxy)thiochroman |
Fórmula molecular |
C20H19NO3S |
Peso molecular |
353.4 g/mol |
Nombre IUPAC |
2-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H19NO3S/c22-19-15-8-1-2-9-16(15)20(23)21(19)11-5-12-24-17-10-3-6-14-7-4-13-25-18(14)17/h1-3,6,8-10H,4-5,7,11-13H2 |
Clave InChI |
NCVVRDVVZRKLEH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
SMILES canónico |
C1CC2=C(C(=CC=C2)OCCCN3C(=O)C4=CC=CC=C4C3=O)SC1 |
Otros números CAS |
153804-49-0 |
Sinónimos |
2-(3-thiochroman-8-yloxypropyl)isoindole-1,3-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



